

In-Depth Technical Guide: The BACE1/2 Inhibitor NB-360

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Compound of Interest

Compound Name: NB-360

Cat. No.: B609457

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This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of **NB-360**, a potent, brain-penetrant dual inhibitor of β -site amyloid precursor protein cleaving enzyme 1 and 2 (BACE1/2). All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Visualizations of the relevant biological pathway and an experimental workflow are included to facilitate understanding.

Core Chemical Structure and Properties

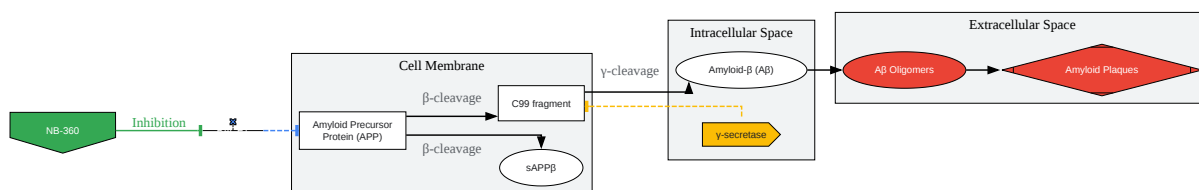
NB-360 is a small molecule inhibitor with the chemical formula $C_{21}H_{19}F_4N_5O_2$.^[1] Its development was aimed at creating a potent and brain-penetrable compound for the potential treatment of Alzheimer's disease by targeting the production of amyloid- β ($A\beta$) peptides.

Table 1: Chemical and Physical Properties of **NB-360**

Property	Value	Reference
IUPAC Name	N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpicolinamide	[1]
Molecular Formula	C ₂₁ H ₁₉ F ₄ N ₅ O ₂	[1]
Molecular Weight	449.41 g/mol	[1]
CAS Number	1262857-73-7	[1]
Appearance	Solid	[1]

Mechanism of Action: Inhibition of BACE1 and A β Production

NB-360 exerts its therapeutic potential by inhibiting the enzymatic activity of BACE1, a key protease in the amyloidogenic pathway.[2][3] BACE1 is the rate-limiting enzyme that cleaves the amyloid precursor protein (APP), initiating the production of A β peptides, which are central to the pathology of Alzheimer's disease.[2][4] By inhibiting BACE1, **NB-360** effectively reduces the generation of A β peptides.[5]



[Click to download full resolution via product page](#)BACE1 Signaling Pathway and Inhibition by **NB-360**

Preclinical Pharmacological Data

NB-360 has demonstrated potent inhibition of BACE1 and BACE2 and a significant reduction of A β levels in various preclinical models.

Table 2: In Vitro Inhibitory Activity of **NB-360**

Target	IC ₅₀ (nM)	Cell Line	Assay Type	Reference
Human BACE1	5	-	Enzymatic Assay	[1]
Human BACE2	6	-	Enzymatic Assay	[1]
A β 40 release	3	wtAPP CHO	Cellular Assay	[1]
A β 40 release	33	SweAPP CHO	Cellular Assay	[1]

Table 3: Pharmacokinetic Properties of **NB-360** in Preclinical Species

Species	Route	Dose	T _{1/2} (h)	C _{max} (ng/mL)	AUC (ng·h/mL)	Brain/Plasma Ratio	Reference
Mouse	p.o.	30 μ mol/kg	1.5	~1200	~3500	~1	[Neumann et al., 2015]
Rat	p.o.	30 μ mol/kg	3.1	~1500	~6000	~0.8	[Neumann et al., 2015]
Dog	p.o.	10 μ mol/kg	5.8	~800	~7000	-	[Neumann et al., 2015]

Table 4: In Vivo Efficacy of **NB-360** in Animal Models

Animal Model	Treatment Regimen	Key Findings	Reference
APP Transgenic Mice	100 µmol/kg, p.o., daily for 6 weeks	Completely blocked the progression of Aβ deposition and reduced neuroinflammation.	[1]
Rats	1.5-14.5 mg/kg, p.o.	Dose-dependent reduction in Aβ production.	[1]
C57/BL6 Mice	45 mg/kg, p.o., daily for 6 weeks	Significant reduction in brain Aβ40 levels.	[1]
Young APP51/16 Mice	30 µmol/kg, p.o., single dose	Rapid reduction of Aβ40 levels.	[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize **NB-360**.

BACE1 Enzymatic Inhibition Assay (FRET-based)

This protocol describes a common method for assessing the inhibitory activity of compounds against BACE1 using a Förster Resonance Energy Transfer (FRET) peptide substrate.[6][7]

Materials:

- Recombinant human BACE1 enzyme
- BACE1 FRET substrate (e.g., based on the "Swedish" mutant APP sequence)
- Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
- **NB-360** (or other test compounds) dissolved in DMSO
- 96-well black microplate

- Fluorescence microplate reader

Procedure:

- **Compound Preparation:** Prepare serial dilutions of **NB-360** in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference with the assay.
- **Enzyme Preparation:** Dilute the BACE1 enzyme to the desired working concentration in cold assay buffer.
- **Assay Setup:** To each well of the 96-well plate, add the test compound dilution and the diluted BACE1 enzyme. Include controls for 100% activity (enzyme without inhibitor) and 0% activity (no enzyme).
- **Pre-incubation:** Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** Add the BACE1 FRET substrate to all wells to start the reaction.
- **Fluorescence Measurement:** Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for the FRET pair. Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
- **Data Analysis:** Calculate the rate of substrate cleavage for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantification of A β in Mouse Brain Homogenates (Sandwich ELISA)

This protocol outlines the procedure for measuring A β 40 and A β 42 levels in brain tissue from preclinical models using a sandwich enzyme-linked immunosorbent assay (ELISA).^{[8][9]}

Materials:

- Mouse brain tissue

- Homogenization buffer (e.g., containing protease inhibitors)
- Guanidine-HCl or formic acid for extraction of insoluble A β
- Commercially available A β 40 and A β 42 ELISA kits
- Microplate reader

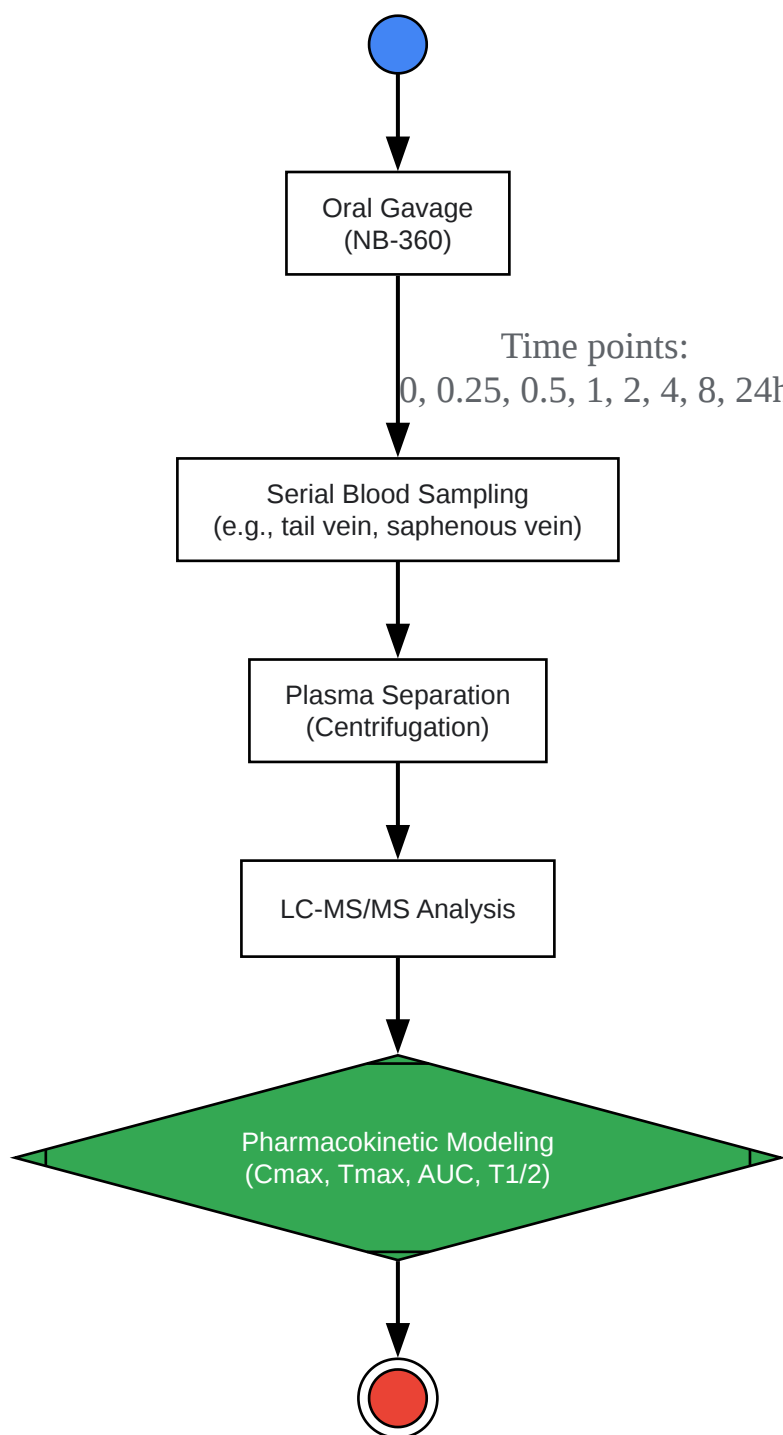
Procedure:

- Brain Tissue Homogenization: Homogenize a weighed amount of brain tissue in cold homogenization buffer.
- Fractionation (Optional): To separate soluble and insoluble A β fractions, centrifuge the homogenate. The supernatant contains the soluble fraction. The pellet, containing the insoluble fraction, can be further extracted with guanidine-HCl or formic acid.
- Sample Dilution: Dilute the brain homogenate fractions to fall within the linear range of the ELISA kit's standard curve.
- ELISA Procedure: Follow the manufacturer's instructions for the specific A β ELISA kit. This typically involves:
 - Adding standards and samples to wells pre-coated with a capture antibody.
 - Incubating to allow A β to bind.
 - Washing the wells.
 - Adding a detection antibody conjugated to an enzyme (e.g., HRP).
 - Incubating to form the sandwich complex.
 - Washing the wells.
 - Adding the enzyme substrate to produce a colorimetric signal.
 - Stopping the reaction and measuring the absorbance at the appropriate wavelength.

- Data Analysis: Calculate the concentration of A β in the samples by comparing their absorbance values to the standard curve. Normalize the A β levels to the total protein concentration of the brain homogenate.

Pharmacokinetic Study in Mice

This protocol provides a general workflow for assessing the pharmacokinetic profile of an orally administered compound like **NB-360** in mice.[\[10\]](#)



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Experimental Workflow for a Pharmacokinetic Study

Procedure:

- Animal Acclimatization: Acclimate mice to the experimental conditions.

- Dosing: Administer **NB-360** orally via gavage at the desired dose.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method such as tail vein or saphenous vein puncture.
- Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
- Bioanalysis: Quantify the concentration of **NB-360** in the plasma samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including maximum concentration (C_{max}), time to maximum concentration (T_{max}), area under the curve (AUC), and half-life ($T_{1/2}$).

Conclusion

NB-360 is a well-characterized BACE1/2 inhibitor with a robust preclinical data package demonstrating its potential to reduce A β production. The information and protocols provided in this guide are intended to support further research and development efforts in the field of Alzheimer's disease therapeutics.

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